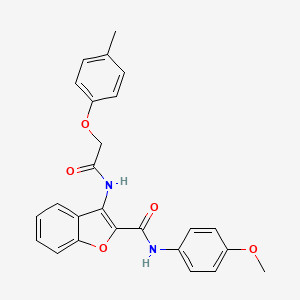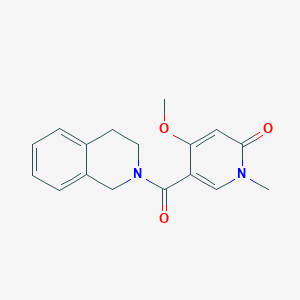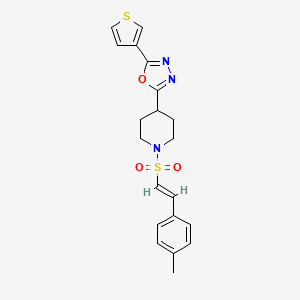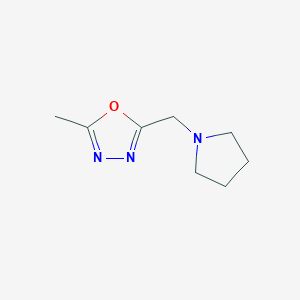![molecular formula C20H28N2O B2825040 3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide CAS No. 852137-07-6](/img/structure/B2825040.png)
3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The cyclohexyl group is a cycloalkane, a type of saturated hydrocarbon .
Molecular Structure Analysis
The compound contains a cyclohexyl group (a six-membered carbon ring), a propanamide group (a three-carbon chain with an amide functional group), and a 1,2-dimethylindol-5-yl group (an indole ring with two methyl groups attached at the 1 and 2 positions) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the public domain. These properties would depend on factors like its molecular structure, polarity, and functional groups .Scientific Research Applications
Chemical Synthesis and Molecular Structures : This compound and its derivatives are used in the synthesis of various chemical structures. For example, research by Palombo et al. (2019) involved the creation of new derivatives of polyfunctional ligands similar to "3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide," which were used to form different molecular structures like supramolecular hydrogen-bonded chains and cyclic dimers (Palombo et al., 2019).
Molecular Docking and Anticancer Properties : Kokila et al. (2017) conducted a study on the crystal structure and molecular docking of biscyclohexane diol derivatives, which are structurally related to "this compound." Their research aimed to explore its potential as an anticancer agent, revealing interesting insights into the compound's interaction with certain molecular targets (Kokila et al., 2017).
Synthesis of Novel Compounds for Biological Activities : Ghorab et al. (2017) synthesized new derivatives of a compound structurally similar to "this compound," and evaluated their antibacterial and antifungal activities. These derivatives displayed promising antimicrobial activity, indicating potential pharmaceutical applications (Ghorab et al., 2017).
Photothermal Therapy and Imaging in Cancer : Zheng et al. (2016) developed carbon dots from a compound structurally similar to "this compound" for near-infrared fluorescence imaging and photothermal cancer therapy. This highlights the compound's potential in developing multifunctional nanomedicines for cancer imaging and treatment (Zheng et al., 2016).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may impact multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-15-12-18-13-17(8-10-19(18)22(15)2)14-21-20(23)11-9-16-6-4-3-5-7-16/h8,10,12-13,16H,3-7,9,11,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOCAIOFIJCGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

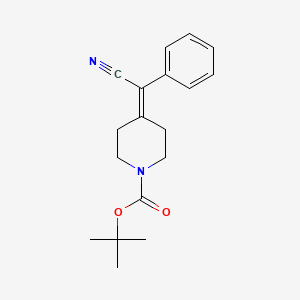

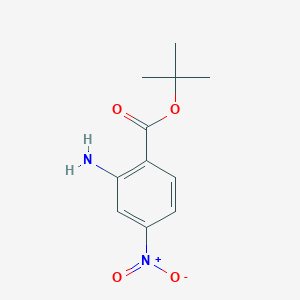
![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)
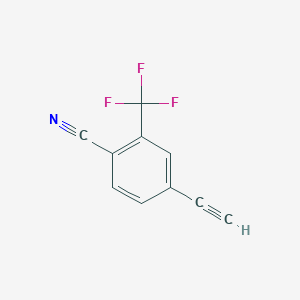
![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzamide hydrochloride](/img/structure/B2824967.png)
![1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2824968.png)

![4,6-dichloro-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2824973.png)

